2-(2-Chloro-6-fluorophenyl)-2-(2-methylmorpholin-4-yl)ethan-1-amine
Overview
Description
2-(2-Chloro-6-fluorophenyl)-2-(2-methylmorpholin-4-yl)ethan-1-amine is a synthetic organic compound that belongs to the class of amines. This compound is characterized by the presence of a chloro-fluorophenyl group and a methylmorpholinyl group attached to an ethanamine backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)-2-(2-methylmorpholin-4-yl)ethan-1-amine typically involves multi-step organic reactions. One possible route could be:
Starting Material: 2-Chloro-6-fluorobenzene.
Step 1: Nitration of 2-Chloro-6-fluorobenzene to introduce a nitro group.
Step 2: Reduction of the nitro group to an amine group.
Step 3: Alkylation of the amine group with 2-(2-methylmorpholin-4-yl)ethan-1-ol under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions could target the chloro or fluoro groups, potentially leading to dehalogenation.
Substitution: The chloro and fluoro groups on the phenyl ring make it susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under elevated temperatures.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-Chloro-6-fluorophenyl)-2-(2-methylmorpholin-4-yl)ethan-1-amine may have various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its structural features.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-2-(2-methylmorpholin-4-yl)ethan-1-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The chloro and fluoro groups could enhance binding affinity through halogen bonding, while the morpholinyl group may improve solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-2-(2-methylmorpholin-4-yl)ethan-1-amine: Lacks the fluorine atom, potentially altering its biological activity.
2-(2-Fluorophenyl)-2-(2-methylmorpholin-4-yl)ethan-1-amine: Lacks the chlorine atom, which may affect its reactivity and binding properties.
2-(2-Chloro-6-fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine: Lacks the methyl group on the morpholine ring, possibly influencing its pharmacokinetics.
Uniqueness
The presence of both chloro and fluoro groups on the phenyl ring, along with the methylmorpholinyl group, makes 2-(2-Chloro-6-fluorophenyl)-2-(2-methylmorpholin-4-yl)ethan-1-amine unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-2-(2-methylmorpholin-4-yl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFN2O/c1-9-8-17(5-6-18-9)12(7-16)13-10(14)3-2-4-11(13)15/h2-4,9,12H,5-8,16H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIADZUXODJPRMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(CN)C2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001187724 | |
Record name | β-(2-Chloro-6-fluorophenyl)-2-methyl-4-morpholineethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001187724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953728-13-7 | |
Record name | β-(2-Chloro-6-fluorophenyl)-2-methyl-4-morpholineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=953728-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-(2-Chloro-6-fluorophenyl)-2-methyl-4-morpholineethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001187724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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